1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-methoxyethanone
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Overview
Description
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-methoxyethanone is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a 3-chloropyridin-4-yloxy group and a methoxyethanone moiety, which contribute to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-methoxyethanone typically involves multiple steps, including the formation of the piperidine ring, the introduction of the chloropyridinyl group, and the attachment of the methoxyethanone group. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chloropyridinyl Group: This step often involves nucleophilic substitution reactions where a chloropyridine derivative reacts with a piperidine intermediate.
Attachment of the Methoxyethanone Group: This can be accomplished through acylation reactions using methoxyethanone derivatives.
Industrial production methods may involve optimizing these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-methoxyethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-methoxyethanone has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with biological targets.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-methoxyethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-methoxyethanone can be compared with similar compounds such as:
- (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(naphthalen-1-yl)methanone
- Ethyl 4-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-4-oxobutanoate
- 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one
These compounds share structural similarities but differ in specific substituents, which can influence their chemical properties and applications
Properties
IUPAC Name |
1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-methoxyethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-18-9-13(17)16-6-3-10(4-7-16)19-12-2-5-15-8-11(12)14/h2,5,8,10H,3-4,6-7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZKGWSZRVNDJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)OC2=C(C=NC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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